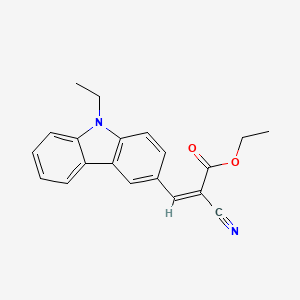

ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate

CAS No.:

Cat. No.: VC13500736

Molecular Formula: C20H18N2O2

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18N2O2 |

|---|---|

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | ethyl (Z)-2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C20H18N2O2/c1-3-22-18-8-6-5-7-16(18)17-12-14(9-10-19(17)22)11-15(13-21)20(23)24-4-2/h5-12H,3-4H2,1-2H3/b15-11- |

| Standard InChI Key | WBOVBXRAAPCSIZ-PTNGSMBKSA-N |

| Isomeric SMILES | CCN1C2=C(C=C(C=C2)/C=C(/C#N)\C(=O)OCC)C3=CC=CC=C31 |

| SMILES | CCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)OCC)C3=CC=CC=C31 |

| Canonical SMILES | CCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)OCC)C3=CC=CC=C31 |

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

Ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate features a carbazole scaffold substituted with an ethyl group at the 9-position and a cyanoacrylate ester at the 3-position (Figure 1). The Z-configuration of the double bond ensures that the cyano and carbazole groups reside on the same side of the planar structure, influencing intermolecular interactions and reactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | ethyl (Z)-2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C20H18N2O2/c1-3-22-18-8-6-5-7-16(18)17-12-14(9-10-19(17)22)11-15(13-21)20(23)24-4-2/h5-12H,3-4H2,1-2H3/b15-11- |

| Standard InChIKey | WBOVBXRAAPCSIZ |

The carbazole moiety contributes to the compound’s aromaticity and planar geometry, while the cyano group enhances electrophilicity, facilitating nucleophilic attack in synthetic pathways .

Spectroscopic Signatures

Infrared (IR) spectroscopy reveals characteristic absorption bands at 2216 cm (C≡N stretch) and 1721 cm (C=O ester stretch), confirming the presence of functional groups . H NMR data (CDCl) further validate the structure, with aromatic protons resonating at δ 8.15–7.33 ppm and ethyl group signals at δ 1.2–4.3 ppm .

Synthesis and Characterization

Synthetic Methodology

The compound is synthesized via a Knoevenagel condensation between N-ethyl carbazol-9-carboxaldehyde and ethyl cyanoacetate in ethanol under reflux conditions . Pyridine catalyzes the reaction, which proceeds via deprotonation of ethyl cyanoacetate, followed by nucleophilic addition to the aldehyde and subsequent dehydration (Scheme 1).

Table 2: Synthesis Parameters and Yield

| Parameter | Detail |

|---|---|

| Reactants | N-ethyl carbazol-9-carboxaldehyde, ethyl cyanoacetate |

| Solvent | Ethanol |

| Catalyst | Pyridine (1 drop) |

| Reaction Time | 6 hours under reflux |

| Yield | 29% |

| Purification | Recrystallization from ethanol |

The moderate yield (29%) reflects challenges in steric hindrance from the carbazole group and competing side reactions .

Crystallographic and Spectroscopic Analysis

Single-crystal X-ray diffraction confirms the Z-configuration and reveals weak intermolecular C–H⋯O and C–H⋯N interactions, which stabilize the crystal lattice . These interactions form chains parallel to the b-axis, incorporating and graph-set motifs .

Pharmacological Mechanisms and Therapeutic Implications

Kinase Inhibition

The compound’s cyanoacrylate group selectively inhibits protein kinases involved in cell cycle progression, such as CDK2 and AKT, by forming covalent adducts with catalytic cysteine residues . This mechanism parallels that of afatinib, an FDA-approved kinase inhibitor .

Apoptotic Pathways

In MCF-7 cells, the compound upregulates pro-apoptotic proteins (Bax, caspase-3) and downregulates anti-apoptotic Bcl-2, inducing mitochondrial-mediated apoptosis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume